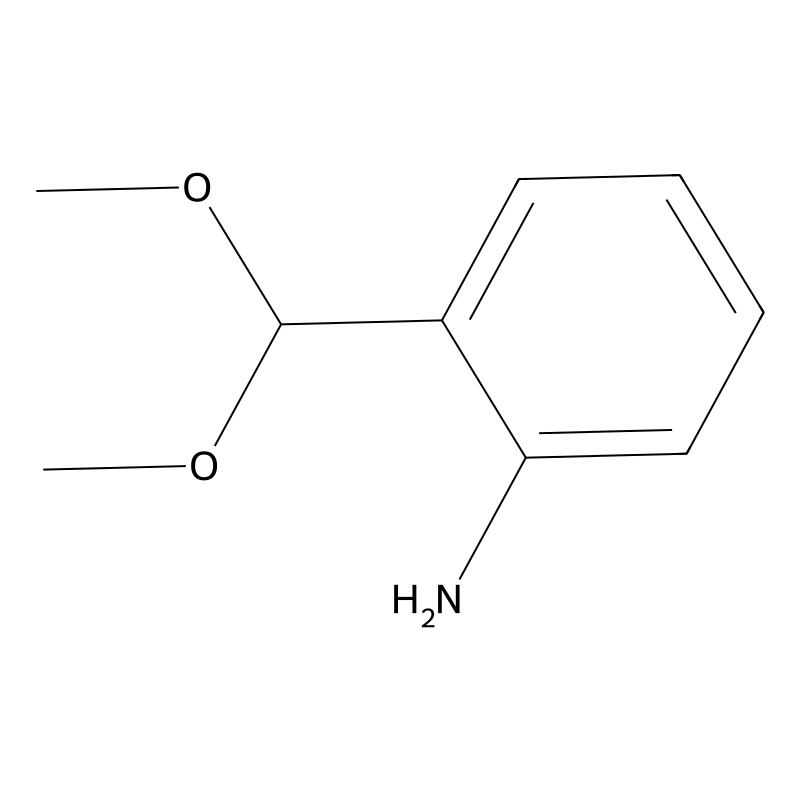

2-(Dimethoxymethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Dimethoxymethyl)aniline is an organic compound categorized as an aromatic amine, with the molecular formula . It features a dimethoxymethyl group attached to the aniline structure. This compound is characterized by its potential applications in various fields, including pharmaceuticals and material sciences. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

- Oxidation: The compound can be oxidized to form quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it to corresponding amines or hydroxylamine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, leading to various substituted derivatives depending on the electrophile used (e.g., bromination or nitration) .

The synthesis of 2-(Dimethoxymethyl)aniline typically involves the following methods:

- Alkylation of Aniline: Aniline is reacted with formaldehyde and methanol under acidic conditions. The general reaction can be summarized as:This reaction is conducted at elevated temperatures (60-80°C) with an acid catalyst such as hydrochloric acid .

- Industrial Production: In industrial settings, this synthesis is optimized for higher yields using continuous flow reactors and advanced purification techniques .

2-(Dimethoxymethyl)aniline has several applications across different industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Dyes and Pigments: The compound is utilized in the production of dyes due to its ability to form stable colorants.

- Polymers and Resins: It is involved in the synthesis of polymers and resins, contributing to their chemical properties .

Interaction studies involving 2-(Dimethoxymethyl)aniline focus on its reactivity with biological molecules and other chemical species. Preliminary studies suggest that it may interact with enzymes and receptors, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and understand their implications for biological systems .

Several compounds share structural similarities with 2-(Dimethoxymethyl)aniline. A comparison highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dimethoxymethyl)aniline | Contains a dimethoxymethyl group | Unique reactivity due to methoxy groups |

| 4-Methoxyaniline | Contains a single methoxy group | Less reactive than 2-(Dimethoxymethyl)aniline |

| 4-Dimethylaminoaniline | Contains a dimethylamino group | Different nitrogen substituent affects properties |

| 4-Ethoxyaniline | Contains an ethoxy group | Altered solubility compared to dimethoxymethyl |

| N,N-Dimethylaniline | Features two methyl groups on nitrogen | Lacks methoxy groups, affecting reactivity |

The presence of two methoxy groups in 2-(Dimethoxymethyl)aniline confers distinct chemical properties that differentiate it from these analogs, particularly in terms of solubility and reactivity towards electrophiles .